

Application Note: High-Sensitivity Detection of β -Carotene-d8 by Tandem Mass Spectrometry

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Compound of Interest

Compound Name: *beta-Carotene-d8*

Cat. No.: *B15139026*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed parameters and protocols for the quantitative analysis of β -Carotene-d8 using tandem mass spectrometry (MS/MS), supporting research in pharmacokinetics, metabolism, and nutritional science.

Introduction

β -Carotene, a key provitamin A carotenoid, is a subject of extensive research due to its antioxidant properties and role in human health. Stable isotope-labeled compounds, such as β -Carotene-d8, are invaluable tools for in vivo studies of absorption, distribution, metabolism, and excretion (ADME). Tandem mass spectrometry offers the high sensitivity and selectivity required for the accurate quantification of β -Carotene-d8 and its metabolites in complex biological matrices.

This application note outlines the key parameters for MS/MS detection of β -Carotene-d8, including recommended MRM transitions and source conditions. Additionally, it provides a comprehensive experimental protocol for sample preparation and liquid chromatography separation.

Mass Spectrometry Parameters for β -Carotene-d8

The nonpolar nature of β -carotene makes Atmospheric Pressure Chemical Ionization (APCI) a common and effective ionization technique. While negative ion mode is often cited for its high

sensitivity in detecting the molecular anion of β -Carotene-d8, it typically results in minimal fragmentation, making it more suitable for Selected Ion Monitoring (SIM) analysis. For tandem mass spectrometry (MS/MS), positive ion mode generally yields more characteristic fragment ions.

Based on the fragmentation patterns of unlabeled β -carotene, the following parameters are recommended for the detection of β -Carotene-d8.

Table 1: Recommended MS/MS Parameters for β -Carotene-d8

Parameter	Value	Notes
Precursor Ion (Q1)	m/z 545.5 [M+H] ⁺	Protonated molecule in positive ion mode.
Product Ion (Q3)	m/z 453.4	Corresponds to the neutral loss of toluene ([M+H-92] ⁺), a characteristic fragmentation for carotenoids.
Collision Energy (CE)	30-40 eV	Optimization is recommended to maximize fragment ion intensity.
Ionization Mode	APCI (Positive)	Provides reliable ionization and fragmentation for carotenoids.
Dwell Time	100-200 ms	Adjust based on the number of co-eluting analytes.

Table 2: Alternative and Supporting MS/MS Transitions for β -Carotene and its Metabolites

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode	Reference
β -Carotene (unlabeled)	537.4 [M+H] ⁺	445.4 ([M+H-92] ⁺)	APCI (+)	[1]
β -Carotene (unlabeled)	536.4 [M] ^{+•}	521.4, 444.4, 429.4	ESI (+)	[2]
β -Carotene-d8 (SIM)	544.4 [M] ^{-•}	N/A	APCI (-)	[3]
d4-Retinyl Esters	273.0	94.0, 217.0	APCI (+)	

Experimental Protocol

This protocol provides a general framework for the analysis of β -Carotene-d8 in plasma. Optimization may be required for different sample matrices or instrumentation.

Sample Preparation: Liquid-Liquid Extraction

- To 100 μ L of plasma, add an internal standard solution (e.g., ¹³C₁₀- β -Carotene).
- Add 200 μ L of ethanol to precipitate proteins. Vortex for 30 seconds.
- Add 500 μ L of a hexane:dichloromethane (5:1, v/v) mixture containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant.
- Vortex vigorously for 2 minutes.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the upper organic layer to a clean tube.
- Repeat the extraction step (steps 3-6) on the remaining aqueous layer and combine the organic extracts.
- Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 30°C.

- Reconstitute the residue in 100 μ L of the initial mobile phase.

Liquid Chromatography

Table 3: HPLC Parameters

Parameter	Value
Column	C30 Reversed-Phase, 3 μ m, 100 x 2.1 mm
Mobile Phase A	Methanol/Acetonitrile (1:3, v/v) with 0.1% formic acid and 0.01% BHT
Mobile Phase B	Methyl tert-butyl ether with 0.01% BHT
Gradient	0-3 min: 0% B; 3-5 min: linear gradient to 70% B; 5-9 min: linear gradient to 95% B; 9-10 min: hold at 95% B; 10-11 min: return to 0% B; 11-15 min: re-equilibration.
Flow Rate	0.8 mL/min
Column Temperature	28°C
Injection Volume	10 μ L

Visualizations

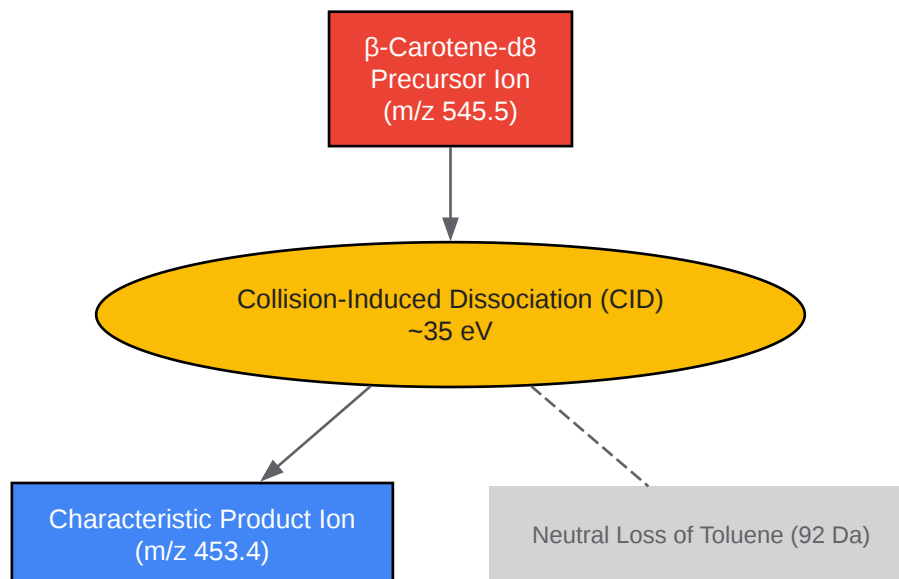
Experimental Workflow



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Caption: Workflow for β -Carotene-d8 analysis.

Logical Relationship of MS/MS Detection



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Caption: MS/MS fragmentation of β -Carotene-d8.

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References

- 1. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massbank.eu [massbank.eu]
- 3. researchgate.net [researchgate.net]
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